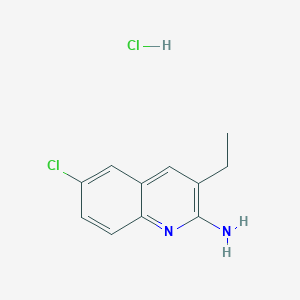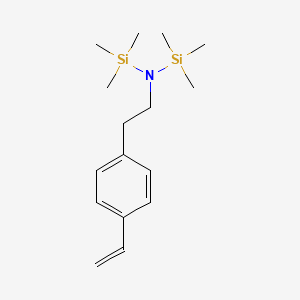
1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine is an organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, flexibility, and resistance to environmental factors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine typically involves the reaction of trimethylsilyl chloride with 4-vinylphenethylamine in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Catalysts such as palladium or platinum are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: May be used in the development of silicon-based biomaterials.
Industry: Used in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine would depend on its specific application. In general, organosilicon compounds can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The vinyl group may also participate in polymerization reactions, leading to the formation of cross-linked networks.
類似化合物との比較
Similar Compounds
Trimethylsilyl derivatives: Compounds such as trimethylsilyl chloride and trimethylsilyl ether share similar chemical properties.
Vinylsilane derivatives: Compounds like vinyltrimethoxysilane and vinyltriethoxysilane have similar reactivity due to the presence of the vinyl group.
Uniqueness
1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine is unique due to the combination of the trimethylsilyl and vinylphenethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C16H29NSi2 |
|---|---|
分子量 |
291.58 g/mol |
IUPAC名 |
2-(4-ethenylphenyl)-N,N-bis(trimethylsilyl)ethanamine |
InChI |
InChI=1S/C16H29NSi2/c1-8-15-9-11-16(12-10-15)13-14-17(18(2,3)4)19(5,6)7/h8-12H,1,13-14H2,2-7H3 |
InChIキー |
VUXLUEVJQUSPLA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N(CCC1=CC=C(C=C1)C=C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


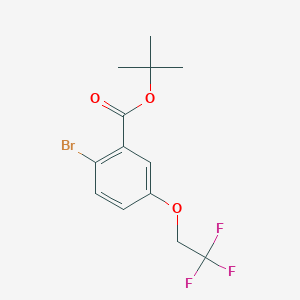
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
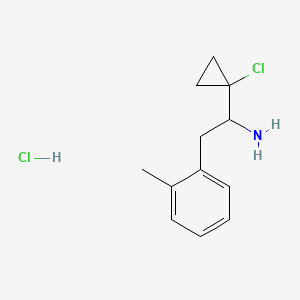
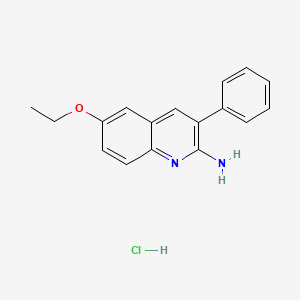

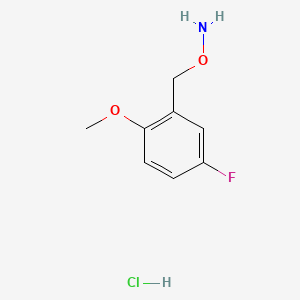

![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
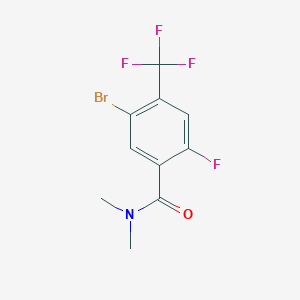
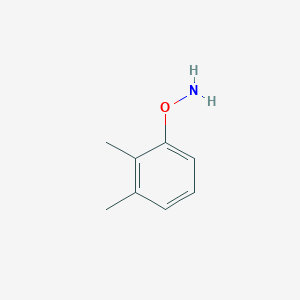
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
